3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Description
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a brominated heterocyclic compound featuring a fused bicyclic system of pyrrole and imidazole rings. Its structure combines a five-membered pyrrolidine ring with a partially saturated imidazole moiety, substituted at the 3-position with a bromine atom. Its CAS number is 59646-16-1, and it is commercially available for research applications .
Properties
IUPAC Name |
3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-4-8-6-2-1-3-9(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIPFQOYQLXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650371 | |
| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914637-88-0 | |
| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the bromination of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling brominating agents on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-a]imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The structural formula is represented as follows:This compound features a pyrrolo-imidazole framework, which is known for its diverse biological activities.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antifungal activities of derivatives of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole. For instance, a study reported that several synthesized derivatives exhibited significant antimicrobial activity against various pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
- Acinetobacter baumannii
- Cryptococcus neoformans
One derivative demonstrated a minimum inhibitory concentration (MIC) as low as 4 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Anticancer Potential
The compound has also been investigated for its potential as an anticancer agent. A notable study focused on the inhibition of the WDR5 WIN-site, a target for mixed lineage leukemia treatment. The findings revealed that certain derivatives showed dissociation constants below 10 nM and micromolar cellular activity against acute myeloid leukemia cell lines . This suggests that this compound derivatives could serve as lead compounds in cancer therapy.
Toxicity and Safety Profile
The safety profile of this compound has been evaluated through various toxicity studies. Most derivatives exhibited low toxicity levels in vivo, with LD50 values greater than 2000 mg/kg in murine models. This indicates a favorable safety margin for potential therapeutic applications .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrrolo[1,2-a]imidazoles are highly dependent on substituents. Below is a comparison with key analogues:
Key Observations :
Antimicrobial Activity :
Enzyme Inhibition :
- EPPI and CPPI (3-chlorophenyl analogue) selectively inhibit JNK3 and androgen receptor activity with IC50 values in the nanomolar range, unlike non-halogenated derivatives .
Toxicity Profile :
- Brominated derivatives generally show lower acute toxicity (e.g., LD50 > 2000 mg/kg in mice for compound 6c) compared to chlorinated or nitro-substituted analogues, which may induce higher organotoxicity .
Biological Activity
3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound characterized by its unique bicyclic structure, which includes both pyrrole and imidazole rings. Its molecular formula is C₆H₇BrN₂, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The compound primarily interacts with receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell signaling pathways related to inflammation and apoptosis. It is hypothesized that this compound binds to the allosteric pocket of RIPK1, inhibiting its kinase activity. This inhibition can lead to significant biological effects, including anti-necroptotic activity observed in both human and mouse cellular assays.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cancer Cell Lines : In leukemia cell lines, this compound has demonstrated micromolar activity, suggesting potential applications in cancer treatment. It affects cell signaling pathways and gene expression related to tumor growth.
- Anti-inflammatory Properties : The compound exhibits notable anti-inflammatory effects by modulating pathways involved in inflammatory responses. This has been supported by studies showing its ability to reduce inflammation in various models .
Comparative Biological Activity
The biological activity of this compound can be compared with other compounds within the same family or structural class. Below is a table summarizing some key findings regarding its activity:
Study on Anti-Cancer Activity
In a study focusing on the anti-cancer properties of this compound:
- Objective : To evaluate the cytotoxic effects on leukemia cell lines.
- Methodology : The compound was tested at varying concentrations to determine its half-maximal inhibitory concentration (IC₅₀).
- Results : The compound exhibited significant cytotoxicity with an IC₅₀ value in the micromolar range. This suggests that it may serve as a lead compound for developing new anti-cancer agents targeting RIPK1-mediated pathways.
Study on Anti-inflammatory Effects
A separate investigation assessed the anti-inflammatory effects:
- Objective : To analyze the impact on carrageenan-induced paw edema in animal models.
- Methodology : Various doses of the compound were administered prior to inflammation induction.
- Results : Significant reductions in paw edema were observed compared to control groups, indicating potent anti-inflammatory properties with minimal side effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
